molecular formula C14H10ClFN2O3 B2738873 Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate CAS No. 1184275-80-6

Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate

Cat. No.: B2738873
CAS No.: 1184275-80-6
M. Wt: 308.69
InChI Key: QCVVNKRLZWLILU-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate is an organic compound with a complex structure that includes a pyridine ring, a benzoate ester, and both chlorine and fluorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate typically involves multiple steps. One common method starts with the preparation of 2-chloropyridine-4-amine, which is then reacted with 4-fluorobenzoic acid under specific conditions to form the amide bond. The final step involves esterification with methanol to produce the methyl ester. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one substituent with another, such as halogen exchange.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a variety of new compounds with different substituents.

Scientific Research Applications

Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-chloropyridine-4-amido)-3-ethylbenzoate
  • Methyl 2-chloro-5-(2-chloropyridine-4-amido)benzoate

Uniqueness

Methyl 2-(2-chloropyridine-4-amido)-4-fluorobenzoate is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. Its fluorine substituent, in particular, can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[(2-chloropyridine-4-carbonyl)amino]-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O3/c1-21-14(20)10-3-2-9(16)7-11(10)18-13(19)8-4-5-17-12(15)6-8/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVVNKRLZWLILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)NC(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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